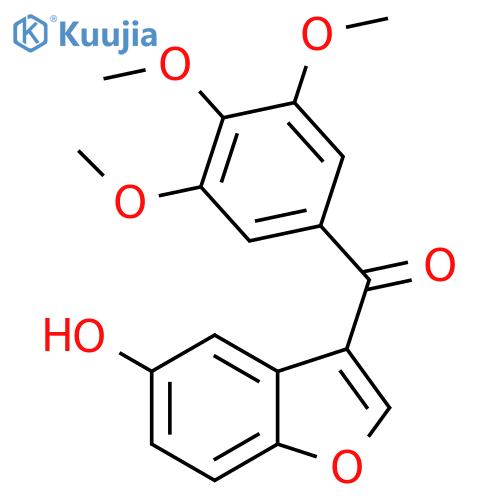

Cas no 1254339-38-2 ((5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone)

1254339-38-2 structure

商品名:(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

CAS番号:1254339-38-2

MF:C18H16O6

メガワット:328.316045761108

MDL:MFCD30188506

CID:5094805

PubChem ID:66644954

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

- (5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone

-

- MDL: MFCD30188506

- インチ: 1S/C18H16O6/c1-21-15-6-10(7-16(22-2)18(15)23-3)17(20)13-9-24-14-5-4-11(19)8-12(13)14/h4-9,19H,1-3H3

- InChIKey: UPUQTVGALNGZDP-UHFFFAOYSA-N

- ほほえんだ: C(C1C2=CC(O)=CC=C2OC=1)(C1=CC(OC)=C(OC)C(OC)=C1)=O

計算された属性

- せいみつぶんしりょう: 328.09468823g/mol

- どういたいしつりょう: 328.09468823g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 427

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB561452-500 mg |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; . |

1254339-38-2 | 500MG |

€172.20 | 2023-04-13 | ||

| abcr | AB561452-500mg |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; . |

1254339-38-2 | 500mg |

€173.00 | 2024-08-02 | ||

| OTAVAchemicals | 12488764-250MG |

3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol |

1254339-38-2 | 95% | 250MG |

$125 | 2023-07-06 | |

| OTAVAchemicals | 12488764-100MG |

3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol |

1254339-38-2 | 95% | 100MG |

$100 | 2023-07-06 | |

| A2B Chem LLC | BA35457-1g |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone |

1254339-38-2 | >95% | 1g |

$405.00 | 2024-04-20 | |

| abcr | AB561452-1 g |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; . |

1254339-38-2 | 1g |

€197.30 | 2023-04-13 | ||

| A2B Chem LLC | BA35457-500mg |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone |

1254339-38-2 | >95% | 500mg |

$384.00 | 2024-04-20 | |

| abcr | AB561452-1g |

(5-Hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone; . |

1254339-38-2 | 1g |

€197.00 | 2024-08-02 | ||

| OTAVAchemicals | 12488764-500MG |

3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol |

1254339-38-2 | 95% | 500MG |

$150 | 2023-07-06 | |

| OTAVAchemicals | 12488764-1G |

3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-ol |

1254339-38-2 | 95% | 1G |

$188 | 2023-07-06 |

(5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1254339-38-2 ((5-hydroxy-1-benzofuran-3-yl)(3,4,5-trimethoxyphenyl)methanone) 関連製品

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量